molecular formula C27H28ClFN8O3 B611975 BMS-599626 Hydrochloride CAS No. 873837-23-1

BMS-599626 Hydrochloride

Número de catálogo B611975
Número CAS: 873837-23-1
Peso molecular: 567.02
Clave InChI: COUSSRGSHIJMMN-FTBISJDPSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

BMS-599626 Hydrochloride, also known as AC480 Hydrochloride, is a selective and orally bioavailable HER1 and HER2 inhibitor . It has IC50s of 20 and 30 nM for HER1 and HER2, respectively . It is less potent to HER4 (IC50=190 nM) and shows more than 100-fold selectivity over VEGFR2, c-Kit, Lck, MEK .


Molecular Structure Analysis

The molecular formula of BMS-599626 Hydrochloride is C27H28ClFN8O3 .


Chemical Reactions Analysis

BMS-599626 Hydrochloride inhibits human epidermal growth factor receptors (HER) HER1, HER2, and HER4, thereby inhibiting the proliferation of tumor cells that overexpress these receptors .


Physical And Chemical Properties Analysis

The molecular weight of BMS-599626 Hydrochloride is 567.01 .

Aplicaciones Científicas De Investigación

  • Preclinical Antitumor Activity : BMS-599626 is a potent inhibitor of the human epidermal growth factor receptor (HER) kinase family, demonstrating significant antitumor activity. It specifically inhibits HER1 and HER2 kinases, modulating receptor signaling and inhibiting tumor cell proliferation, particularly in tumors dependent on HER1/HER2. Its ability to inhibit HER1/HER2 receptor heterodimerization provides an additional mechanism for inhibiting tumors where receptor coexpression and heterodimerization are crucial for tumor growth. This supports the advancement of BMS-599626 into clinical development for cancer treatment (Wong et al., 2006).

  • Radiosensitivity in Cancer Cells : BMS-599626 enhances the radiosensitivity of certain cancer cells, such as the HN-5 human head and neck squamous cell carcinoma line. It augments radiation-induced apoptosis and inhibits DNA repair, particularly in cells expressing both Her1 and Her2. This suggests its potential use in improving tumor response to radiotherapy (Torres et al., 2007).

  • Phase I Clinical Trials : BMS-599626 has undergone Phase I clinical trials, where it was studied for safety, tolerability, and dosage in patients with advanced solid tumors expressing epidermal growth factor receptor (EGFR) and/or HER-2. The study determined the recommended maximum tolerated dose and observed disease stabilization across various tumor types and doses (Soria et al., 2012).

  • Inhibition of ABCG2-Mediated Drug Resistance : BMS-599626 at noncytotoxic concentrations has been found to inhibit the function of ABCG2, a transporter protein associated with multidrug resistance in cancer cells. It increases the efficacy of chemotherapeutic drugs in ABCG2-overexpressing cells, suggesting its role as a potential chemosensitizer in cancer treatment (Ashar et al., 2020).

  • Early Pharmacokinetic and Clinical Evaluation : Additional studies have evaluated the pharmacokinetic profile of BMS-599626 in early clinical trials. These studies focus on its oral bioavailability and the effect of different dosages on patients with metastatic solid tumors (Soria et al., 2005).

Safety And Hazards

In a phase I safety, pharmacokinetic, and pharmacodynamic trial of BMS-599626, dose-limiting toxic effects were reported at 660 mg/day (grade 3 elevation of hepatic transaminases [two patients] and QTc interval prolongation [one patient]), therefore the recommended maximum tolerated dose was 600 mg/day . The most frequent drug-related toxic effects were diarrhea (30% of patients), anorexia (13%), asthenia (30%), and cutaneous toxic effects, including skin rash (30%) .

Direcciones Futuras

BMS-599626 Hydrochloride is currently being investigated in patients with advanced solid malignancies . The findings of a study show that BMS-599626 Hydrochloride, at concentrations as low as 300 nM, antagonizes ABCG2-mediated MDR . The results demonstrate that BMS-599626 Hydrochloride increases the sensitivity of ABCG2-overexpressing cells to substrate chemotherapeutic drugs .

Propiedades

IUPAC Name

[(3S)-morpholin-3-yl]methyl N-[4-[[1-[(3-fluorophenyl)methyl]indazol-5-yl]amino]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27FN8O3.ClH/c1-17-23(34-27(37)39-15-22-14-38-8-7-29-22)13-36-25(17)26(30-16-32-36)33-21-5-6-24-19(10-21)11-31-35(24)12-18-3-2-4-20(28)9-18;/h2-6,9-11,13,16,22,29H,7-8,12,14-15H2,1H3,(H,34,37)(H,30,32,33);1H/t22-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COUSSRGSHIJMMN-FTBISJDPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NC=NN2C=C1NC(=O)OCC3COCCN3)NC4=CC5=C(C=C4)N(N=C5)CC6=CC(=CC=C6)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C(=NC=NN2C=C1NC(=O)OC[C@@H]3COCCN3)NC4=CC5=C(C=C4)N(N=C5)CC6=CC(=CC=C6)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28ClFN8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60677373
Record name [(3S)-Morpholin-3-yl]methyl [4-({1-[(3-fluorophenyl)methyl]-1H-indazol-5-yl}amino)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]carbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60677373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

567.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

BMS-599626 Hydrochloride

CAS RN

873837-23-1
Record name [(3S)-Morpholin-3-yl]methyl [4-({1-[(3-fluorophenyl)methyl]-1H-indazol-5-yl}amino)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]carbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60677373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
I Khalid, TH Jafar, A Unar, R Rasool, A Sahar… - Advances in Breast …, 2021 - scirp.org
… It is observed that BMS-599626 and BMS-599626 hydrochloride are the best compounds with the lowest binding affinity and showed maximum molecular interactions in their binding …
Number of citations: 3 www.scirp.org

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.